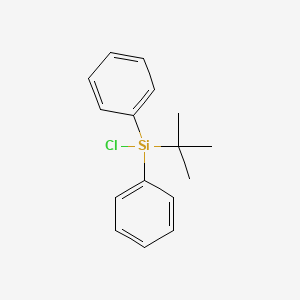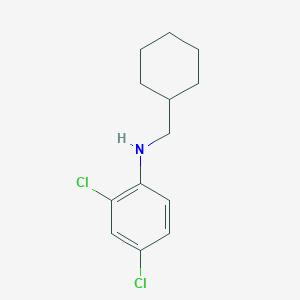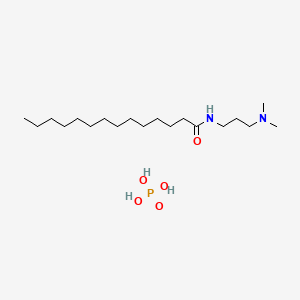![molecular formula C21H15ClN2O5 B1147765 5(6)-CR 110 [5(6)-Carboxyrhodamin 110, Hydrochlorid] CAS No. 116763-35-0](/img/no-structure.png)
5(6)-CR 110 [5(6)-Carboxyrhodamin 110, Hydrochlorid]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stable, long wavelength, water soluble fluorophore suitable for DNA/protein labeling and cell staining. Despite having a rhodamine nucleus, this probe has excitation and emission wavelengths similar to fluorescein (green color fluorescence), making it useful in detection systems employing fluorescein filter sets.
Non-Activated, Amine-Reactive fluorescent probe for use in DNA-labeling, cell staining and protein labeling applications. It is more photostable than fluorescein and it is insensitive to pH between 4 and 9.
Wissenschaftliche Forschungsanwendungen
Fluoreszierende Markierung
5(6)-Carboxyrhodamin 110 wird häufig als fluoreszierende Markierung in der wissenschaftlichen Forschung verwendet {svg_1}. Es ist besonders nützlich für die Herstellung fluoreszenzmarkierter Peptide {svg_2}. Die Verbindung emittiert Fluoreszenz, wenn sie angeregt wird, was sie zu einem wertvollen Werkzeug für die Verfolgung und Visualisierung von Peptiden in verschiedenen biologischen Systemen macht {svg_3}.
Biochemische Assays
Die fluoreszierenden Eigenschaften der Verbindung machen sie für die Verwendung in biochemischen Assays geeignet {svg_4}. Diese Assays beruhen oft auf Fluoreszenz, um bestimmte biologische oder chemische Reaktionen zu quantifizieren. So kann beispielsweise die Enzymaktivität, Proteininteraktionen oder zelluläre Prozesse gemessen werden {svg_5}.
Molekularsonden
5(6)-Carboxyrhodamin 110 kann zur Herstellung von molekularen Sonden verwendet werden {svg_6}. Diese Sonden können so konzipiert werden, dass sie an bestimmte Moleküle oder Strukturen innerhalb einer Zelle binden, sodass Forscher zelluläre Prozesse auf molekularer Ebene untersuchen können {svg_7}.
Durchflusszytometrie
In der Durchflusszytometrie kann 5(6)-Carboxyrhodamin 110 als fluoreszierender Marker verwendet werden, um verschiedene Zelltypen zu identifizieren und zu sortieren {svg_8}. Die von der Verbindung emittierte Fluoreszenz kann vom Durchflusszytometer erkannt werden, wodurch die Identifizierung von Zellen ermöglicht wird, die mit der Verbindung markiert wurden {svg_9}.
Mikroskopische Bildgebung
Die Verbindung wird auch in der mikroskopischen Bildgebung verwendet {svg_10}. Ihre fluoreszierenden Eigenschaften machen sie zu einem hervorragenden Farbstoff zur Visualisierung zellulärer Strukturen unter dem Mikroskop {svg_11}. Dies kann insbesondere in Bereichen wie Histologie und Pathologie nützlich sein {svg_12}.
Synthese von Isomeren
5(6)-Carboxyrhodamin 110-Isomere können durch Kondensation von 3-Aminophenol und Trimellithsäureanhydrid synthetisiert werden {svg_13}. Die Isomere können getrennt und charakterisiert werden, und die kombinierte Ausbeute an 5-Carboxy-rhodamin 110 und 6-Carboxy-rhodamin 110 ist hoch {svg_14}. Dieser Synthese- und Trennprozess ist eine wichtige Anwendung in der chemischen Forschung {svg_15}.
Biochemische Analyse
Biochemical Properties
5(6)-Carboxyrhodamine 110, hydrochloride plays a crucial role in biochemical reactions as a fluorescent labeling reagent. It interacts with various enzymes, proteins, and other biomolecules, facilitating the visualization and quantification of these interactions. The compound is particularly useful in preparing fluorescently-labeled peptides, which are essential for studying protein-protein interactions, enzyme activities, and cellular processes . The high fluorescence of 5(6)-Carboxyrhodamine 110, hydrochloride is attributed to the presence of amino groups that act as electron-donating groups, enhancing its fluorescent properties .
Cellular Effects
5(6)-Carboxyrhodamine 110, hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by acting as a fluorescent probe, allowing researchers to monitor cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to label proteins and peptides makes it a valuable tool for studying cellular dynamics and interactions . Additionally, 5(6)-Carboxyrhodamine 110, hydrochloride has been used to measure caspase activity in cells undergoing apoptosis, providing insights into cell death mechanisms .
Molecular Mechanism
The molecular mechanism of 5(6)-Carboxyrhodamine 110, hydrochloride involves its binding interactions with biomolecules. The compound’s carboxyl groups react with primary amines in proteins and peptides, forming stable amide bonds. This reaction is facilitated by carbodiimide crosslinkers, such as EDC and DCC, which activate the carboxyl groups for conjugation . The high fluorescence of 5(6)-Carboxyrhodamine 110, hydrochloride is due to the presence of amino groups that enhance its electron-donating properties, resulting in strong green-fluorescent light emission .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5(6)-Carboxyrhodamine 110, hydrochloride change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5(6)-Carboxyrhodamine 110, hydrochloride is stable under various conditions, making it suitable for long-term experiments . Its fluorescent properties may diminish over time due to photobleaching, which can affect the accuracy of fluorescence-based assays .
Dosage Effects in Animal Models
The effects of 5(6)-Carboxyrhodamine 110, hydrochloride vary with different dosages in animal models. At low doses, the compound effectively labels biomolecules without causing significant toxicity or adverse effects. At high doses, 5(6)-Carboxyrhodamine 110, hydrochloride may exhibit toxic effects, including cellular damage and disruption of normal cellular functions . It is essential to determine the optimal dosage to achieve accurate and reliable results in animal studies.
Metabolic Pathways
5(6)-Carboxyrhodamine 110, hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its incorporation into biomolecules. The compound’s carboxyl groups are activated by carbodiimide crosslinkers, allowing it to form stable amide bonds with primary amines in proteins and peptides . This interaction is crucial for its role as a fluorescent labeling reagent, enabling the visualization and quantification of metabolic processes.
Transport and Distribution
The transport and distribution of 5(6)-Carboxyrhodamine 110, hydrochloride within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s carboxyl groups facilitate its binding to specific proteins, allowing it to be transported to various cellular compartments . Additionally, its fluorescent properties enable researchers to track its distribution and localization within cells, providing valuable insights into cellular dynamics and interactions.
Subcellular Localization
The subcellular localization of 5(6)-Carboxyrhodamine 110, hydrochloride is determined by its targeting signals and post-translational modifications. The compound’s carboxyl groups allow it to bind to specific proteins and peptides, directing it to various cellular compartments and organelles . This localization is essential for its role as a fluorescent labeling reagent, enabling researchers to study the spatial and temporal dynamics of cellular processes.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 5(6)-CR 110 can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "Rhodamine 110", "Succinic anhydride", "Triethylamine", "Hydrochloric acid", "Ethyl acetate", "Sodium bicarbonate", "Methanol" ], "Reaction": [ "Rhodamine 110 is reacted with succinic anhydride in the presence of triethylamine to form the intermediate product, 5(6)-carboxyrhodamine 110.", "The intermediate product is then purified using column chromatography.", "The purified intermediate product is then treated with hydrochloric acid in ethyl acetate to form the final product, 5(6)-CR 110.", "The final product is then isolated and purified using column chromatography.", "The purified final product is then washed with sodium bicarbonate and methanol to remove any impurities." ] } | |
CAS-Nummer |
116763-35-0 |
Molekularformel |
C21H15ClN2O5 |
Molekulargewicht |
410.81 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5S,10S,13S,16R)-10,13-dimethyl-17-oxohexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-16-yl trifluoromethanesulfonate](/img/structure/B1147682.png)
![2,7-Dimethyldecahydropyrazino[2,3-B]pyrazine](/img/structure/B1147696.png)



